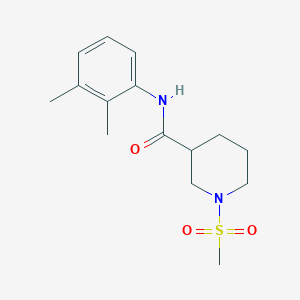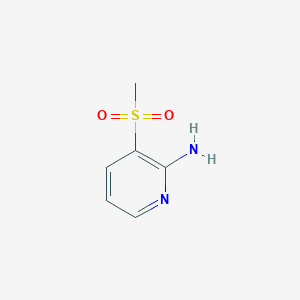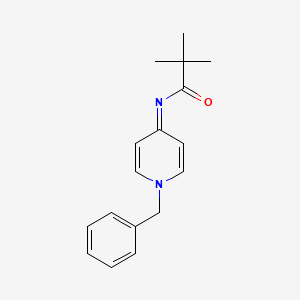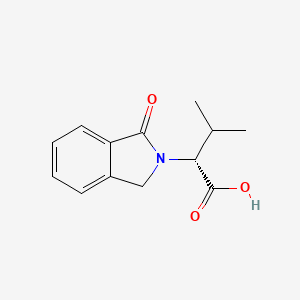![molecular formula C16H17NO4S B2875004 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide CAS No. 1421456-78-1](/img/structure/B2875004.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as substituted cinnamides . These compounds have been found to have a variety of potential medicinal properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized using computer-aided drug discovery approaches . Another example is the synthesis of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate single crystal by the Schiff base method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The crystal structure and its parameters have been calculated from single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, a mixture of benzo[d][1,3]dioxole-5-carbaldehyde and BSH was added to EtOH and stirred at room temperature for 2.5 hours .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital and first-order hyperpolarizability of the title molecule were calculated with density functional theory calculations .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds similar to "N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide" involve complex chemical processes aiming to obtain novel molecules with potential biological activities. For instance, Sailaja Rani Talupur et al. (2021) reported on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives, highlighting the systematic approach to synthesizing and characterizing such compounds for potential applications in antimicrobial activities (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluations and Potential Applications
The novel compounds synthesized from derivatives related to "this compound" have been subjected to various biological evaluations to assess their potential therapeutic applications. For example, studies on the antibacterial and antifungal activities of certain benzamide derivatives demonstrated significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Belz, Ihmaid, Al-Rawi, & Petrovski, 2013).
Anticancer and Anti-inflammatory Applications
Research has also explored the anticancer and anti-inflammatory potentials of similar compounds. For instance, derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, showcasing the potential of these compounds in cancer therapy (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009). Another study by Moloney (2001) focused on synthesizing novel molecules as potential anti-inflammatory agents, indicating the broad spectrum of biological activities these compounds could possess (Moloney, 2001).
Molecular Docking and Interaction Studies
The interaction of synthesized compounds with biological targets is crucial for understanding their mechanism of action. Shim et al. (2002) conducted a study on the molecular interaction of a cannabinoid receptor antagonist, providing insights into the structural and functional aspects of receptor-ligand interactions, which is essential for the design of more effective therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Wirkmechanismus
Target of Action
The compound, also known as N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE, has been found to have significant activity against various cancer cell lines . It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
The compound interacts with its target, VEGFR1, leading to the inhibition of the receptor’s activity . This interaction disrupts the signaling pathways associated with VEGFR1, resulting in changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the VEGF signaling pathway, which is involved in angiogenesis . By inhibiting VEGFR1, the compound disrupts this pathway, leading to reduced angiogenesis. This can result in decreased tumor growth, as angiogenesis is a critical process for tumor development and progression .
Pharmacokinetics
The compound’s drug-likeness and ADME properties would need to be evaluated through further studies .
Result of Action
The compound has been shown to have potent growth inhibition properties against various cancer cell lines . It can induce apoptosis and cause cell cycle arrest at the S phase in certain cancer cells . These effects can lead to a reduction in tumor growth .
Biochemische Analyse
Biochemical Properties
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
The compound exerts notable effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly pronounced in the context of cancer cells, where it has been observed to induce apoptosis and cause cell cycle arrests .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that involves various transporters or binding proteins . It can influence its localization or accumulation within these cells and tissues .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-6-15(22-8-10)16(19)17-5-4-12(18)11-2-3-13-14(7-11)21-9-20-13/h2-3,6-8,12,18H,4-5,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIILZFABYCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2874921.png)


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)
![6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine](/img/structure/B2874930.png)
![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)






